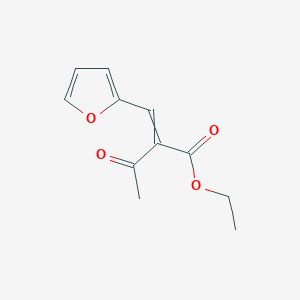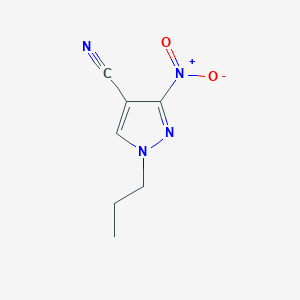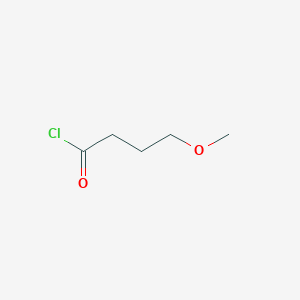
4-Methoxybutanoyl chloride
Overview
Description
4-Methoxybutanoyl chloride is an organic compound with the molecular formula C(_5)H(_9)ClO(_2). It is a colorless liquid primarily used as a reagent in organic synthesis. The compound is known for its ability to introduce a four-carbon chain with a terminal methoxy group into various molecules, making it valuable in the synthesis of more complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybutanoyl chloride can be synthesized through the reaction of 4-methoxybutanoic acid with thionyl chloride (SOCl(_2)). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction is as follows: [ \text{C}_5\text{H}_9\text{O}_3\text{ + SOCl}_2 \rightarrow \text{C}_5\text{H}_9\text{ClO}_2\text{ + SO}_2\text{ + HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of oxalyl chloride (COCl(_2)) instead of thionyl chloride, as it can provide higher yields and fewer by-products. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: Reacts with water to form 4-methoxybutanoic acid and hydrochloric acid.
Reduction: Can be reduced to 4-methoxybutanol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions:
Alcohols and Amines: For ester and amide formation, reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Water: Hydrolysis reactions are usually performed under mild conditions, often at room temperature.
Reducing Agents: Reduction reactions require anhydrous conditions and are often performed at low temperatures to prevent side reactions.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
4-Methoxybutanoic Acid: Formed from hydrolysis.
4-Methoxybutanol: Formed from reduction
Scientific Research Applications
4-Methoxybutanoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of esters and amides.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of 4-methoxybutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols and amines, through a nucleophilic acyl substitution mechanism. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .
Comparison with Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but contains a benzene ring instead of a butane chain.
4-Methoxybutanoic Acid: The carboxylic acid precursor to 4-methoxybutanoyl chloride.
4-Methoxybutanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its ability to introduce a four-carbon chain with a terminal methoxy group into various molecules. This property makes it particularly valuable in the synthesis of complex organic compounds, where such structural features are desired .
Properties
IUPAC Name |
4-methoxybutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-8-4-2-3-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQIREFMSWXIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510095 | |
| Record name | 4-Methoxybutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61882-39-1 | |
| Record name | 4-Methoxybutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658622.png)
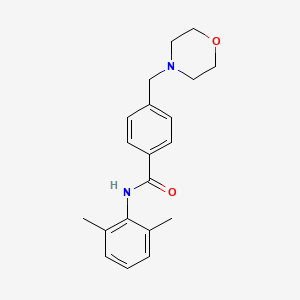
![(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B1658627.png)


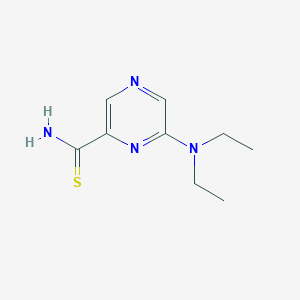
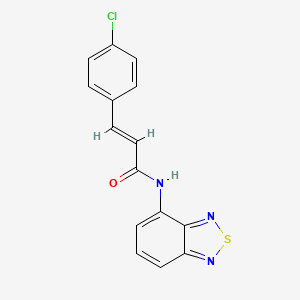

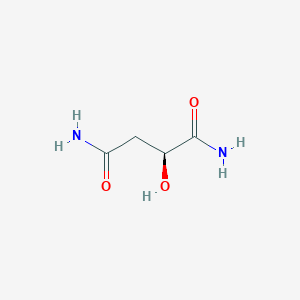
![(4Z)-1-butyl-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658640.png)
![N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide](/img/structure/B1658641.png)
